molecular formula C11H8BrClN2O2 B1397027 Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate CAS No. 1330583-62-4

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

Cat. No.: B1397027
CAS No.: 1330583-62-4
M. Wt: 315.55 g/mol
InChI Key: YBJKOMHKVBMRIF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (CAS 1330583-62-4) is a high-value chemical intermediate in medicinal chemistry with the molecular formula C 11 H 8 BrClN 2 O 2 and a molecular weight of 315.55 . This compound features a 1,8-naphthyridine core, a privileged structure in drug discovery known for a wide spectrum of pharmacological activities, including potent anti-infective properties . The bromo and chloro substituents at the 6 and 2 positions of the naphthyridine ring make it a versatile and reactive building block for constructing novel antibiotic agents via cross-coupling and nucleophilic substitution reactions . This compound is a key synthetic precursor in the development of novel 1,8-naphthyridine derivatives, a class of compounds that function as bacterial DNA gyrase and topoisomerase IV inhibitors . These enzymes are critical targets for antibiotics, and structural modifications on the 1,8-naphthyridine scaffold have led to several successful drugs, such as enoxacin and gemifloxacin . Researchers utilize this bromo- and chloro-functionalized intermediate to generate diverse compound libraries for screening against multidrug-resistant bacterial strains, aiding the urgent search for new antimicrobial therapies . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)8-4-6-3-7(12)5-14-10(6)15-9(8)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJKOMHKVBMRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201162780
Record name 1,8-Naphthyridine-3-carboxylic acid, 6-bromo-2-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330583-62-4
Record name 1,8-Naphthyridine-3-carboxylic acid, 6-bromo-2-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330583-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 6-bromo-2-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Naphthyridine Core

The core structure, 1,8-naphthyridine, is typically synthesized via condensation reactions involving 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds or cyclic ketones .

Method Highlights:

Esterification to Form the Carboxylate Moiety

The carboxylate group is introduced through esterification of the corresponding acid intermediate:

  • Ethanolysis of the acid derivative using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) yields ethyl ester .

  • Alternatively, carboxylic acid derivatives can be directly converted into ethyl esters via Fischer esterification .

Specific Synthetic Route (Based on Patent Data and Literature)

Step Description Reagents & Conditions References
1 Synthesis of intermediate heterocycle 2-aminopyridine + α-haloketone Patent US3855232A
2 Cyclization to form naphthyridine core Acidic conditions, heat Patent US3855232A
3 Halogenation at position 6 NBS, acetic acid, room temperature Patent US3855232A
4 Halogenation at position 2 Cl₂, FeCl₃ catalyst Patent US3855232A
5 Esterification of carboxylic acid Ethanol, sulfuric acid, reflux General esterification procedures

Data Table Summarizing Preparation Methods

Method Step Reagents Conditions Purpose References
Ring construction 2-aminopyridine, α-haloketone Reflux, acid catalysis Form heterocyclic core
Bromination NBS, acetic acid Room temperature Introduce bromine at C-6
Chlorination Cl₂, FeCl₃ Room temperature Chlorinate at C-2
Ester formation Ethanol, H₂SO₄ Reflux Form ethyl ester General method

Research Findings and Notes

  • The selectivity of halogenation reactions relies heavily on the electrophilic substitution pattern of the heterocyclic system, with electron-rich sites favoring halogenation.

  • Reaction conditions such as temperature , solvent choice , and catalyst presence are critical for achieving regioselectivity and high yield .

  • Purification typically involves column chromatography or recrystallization to isolate the pure ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate.

  • Yield data from analogous syntheses indicate moderate to high yields (50-80%) depending on reaction optimization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate is primarily explored for its potential as a scaffold in the development of pharmaceutical agents. The naphthyridine core is known for exhibiting a variety of biological activities, including:

  • Antibacterial Activity : Derivatives of naphthyridine compounds have shown efficacy against bacterial strains such as Klebsiella pneumoniae, suggesting that this compound could be developed into new antibiotics.
  • Antitumor Properties : Initial studies indicate that naphthyridine derivatives may possess antitumor activity, warranting further research into this compound's potential in oncology .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block. Key reactions include:

  • Esterification : The compound can be used to synthesize various esters through reaction with alcohols.
  • Substitution Reactions : The halogen atoms can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups .

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal investigated the antibacterial properties of this compound against multiple bacterial strains. The results indicated significant inhibition against Klebsiella pneumoniae, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound demonstrated its utility as a precursor for compounds with enhanced biological activity. For example, modifications at the carboxylate position led to increased solubility and improved antimicrobial efficacy .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and similarities between Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate and related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
This compound Br (C6), Cl (C2), COOEt (C3) C₁₁H₈BrClN₂O₂ Cross-coupling intermediate; antitumor
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate Cl (C7), F (C6), COOEt (C3) C₁₃H₁₂ClFN₂O₃ Antibacterial agent; adrenaline impurity
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate Cl (C7), F (C6), cyclopropyl (N1) C₁₄H₁₂ClFN₂O₃ Anticancer; improved metabolic stability
Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate OH (C2), I (C6), COOEt (C3) C₁₁H₉IN₂O₃ Fluorescent probe; halogen exchange
Ethyl 1-tert-butyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate Cl (C7), F (C6), tert-butyl (N1) C₁₅H₁₇ClFN₂O₃ Enhanced lipophilicity; kinase inhibition

Research Findings and Data

Physicochemical Properties

Property This compound Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate
Boiling Point Not reported 438.0±45.0 °C
Density Not reported 1.4±0.1 g/cm³
LogP (Lipophilicity) Estimated 2.8 (moderate) 2.5 (lower than bromo/chloro analogs)
Synthetic Yield 70–80% via bromination 51–60% via cyclopropane coupling

Biological Activity

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by fused pyridine rings. The presence of bromine and chlorine substituents at the 6 and 2 positions, respectively, enhances its reactivity and biological activity. The ethyl carboxylate group further contributes to its solubility in organic solvents, making it a versatile intermediate in chemical syntheses.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving nucleophilic aromatic substitution or condensation reactions. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit notable antimicrobial activity against various bacterial strains. This compound has been investigated for its potential to inhibit bacterial growth. In vitro studies have shown that it interacts with bacterial enzymes involved in metabolism, potentially disrupting their function.

Compound Activity Target Bacteria Reference
This compoundAntibacterialStaphylococcus aureus, E. coli
Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylateAntifungalCandida albicans

Anticancer Activity

The compound has also been evaluated for anticancer properties . Studies suggest that it may induce cytotoxic effects on cancer cell lines by interfering with DNA replication or function. For example, derivatives of naphthyridines have shown promising results against various tumor cell lines.

Cell Line IC50 (µM) Mechanism Reference
A431 (cervical)15 ± 4.2DNA interaction
A549 (lung)5.3 ± 1.2Apoptosis induction
BxPC3 (pancreas)>250Cell cycle arrest

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : The bromine and chlorine atoms may interact with active sites of enzymes critical for bacterial metabolism or cancer cell proliferation.
  • DNA Interaction : Similar compounds have been shown to form hydrogen bonds with DNA bases, potentially leading to cytotoxic effects in cancer cells.

Case Studies

Several case studies highlight the compound's potential in drug development:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against drug-resistant strains of bacteria.
  • Cytotoxicity Testing : A comparative analysis against standard anticancer drugs revealed that the compound showed enhanced cytotoxicity in specific cancer cell lines compared to conventional treatments.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions. A common route involves bromination of aminonicotinaldehyde in glacial acetic acid to yield a 6-bromo intermediate, followed by cyclization with diethyl malonate in ethanol under reflux with piperidine as a catalyst . Key intermediates, such as ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate, are characterized using 1H^1 \text{H}-NMR to confirm substituent positions (e.g., aromatic protons at δ 7.30–8.70 ppm) and mass spectrometry for molecular weight validation .

Q. How is crystallographic refinement performed for 1,8-naphthyridine derivatives, and what software is preferred?

Small-molecule crystallographic refinement often employs SHELXL, a robust program for high-resolution data. For example, derivatives like ethyl 7-chloro-1-(4-chlorobenzyl)-4-oxo-1,8-naphthyridine-3-carboxylate are analyzed using SHELXTL (Bruker AXS) or open-source SHELX suites. Challenges include resolving twinned crystals, where SHELXD’s dual-space algorithms improve phase determination .

Q. What analytical methods are critical for confirming the purity and structure of this compound?

Purity is assessed via HPLC (≥95% by area normalization), while structural confirmation relies on 1H^1 \text{H}-NMR (e.g., ethyl ester protons at δ 1.40–4.45 ppm) and FT-IR (C=O stretch at ~1700 cm1^{-1}) . High-resolution mass spectrometry (HRMS) ensures accurate mass matching (e.g., [M+H]+^+ calculated for C12_{12}H9_9BrClN2_2O2_2: 344.9462) .

Advanced Research Questions

Q. How do bromo and chloro substituents influence reactivity in cross-coupling reactions?

The bromo group at position 6 is more reactive than the chloro group at position 2 in Suzuki-Miyaura couplings due to stronger C-Br bond polarization. For instance, ethyl 6-bromo-2-chloro derivatives undergo selective Pd-catalyzed coupling with arylboronic acids at the bromo site, leaving the chloro group intact for subsequent functionalization (e.g., amination) . This selectivity is critical for constructing polyfunctional naphthyridines for antimicrobial studies .

Q. What challenges arise in optimizing microwave-assisted synthesis for 1,8-naphthyridine derivatives?

Microwave-assisted reactions (e.g., hydrolysis of ethyl esters to carboxylic acids) require precise control of power (100–300 W) and temperature (120–150°C). Overheating can degrade thermally sensitive intermediates, as observed in the synthesis of 7-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl] derivatives, where yields drop from 55% to <30% at excessive temperatures . Solvent choice (e.g., 1,4-dioxane vs. DMF) also impacts reaction homogeneity and efficiency .

Q. How do crystallographic data resolve contradictions in substituent positioning for halogenated naphthyridines?

Discrepancies in substituent assignments (e.g., bromo vs. chloro positions) are resolved using SHELXL’s electron density maps. For example, in ethyl 1-(3-chloro-2-fluorobenzyl)-4-oxo-1,8-naphthyridine-3-carboxylate, residual density peaks (>1.0 eÅ3^{-3}) near the chloro group confirm its location at C2, validated by anisotropic displacement parameters (ADPs) .

Q. What methodologies are used to assess the environmental toxicity of halogenated naphthyridine byproducts?

Aquatic chronic toxicity (EC50_{50} > 1 mg/L) is evaluated using OECD Test Guideline 211 (Daphnia magna). Derivatives like ethyl 7-chloro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate show moderate bioaccumulation potential (log P ~2.5), requiring strict waste neutralization protocols (pH adjustment to 6–8) before disposal .

Methodological Guidance

Q. How to design a reaction workflow for introducing piperazine moieties at position 7?

Substrate Preparation : Start with ethyl 6-bromo-2-chloro-4-oxo-1,8-naphthyridine-3-carboxylate.

Nucleophilic Aromatic Substitution : React with piperazine (2 eq.) in DMF at 80°C for 24 hours, using K2_2CO3_3 as a base to deprotonate the amine.

Purification : Isolate the product via column chromatography (SiO2_2, CH2_2Cl2_2:MeOH 95:5), achieving yields of 60–75% .

Q. What strategies mitigate low yields in Gould-Jacobs cyclization for naphthyridine cores?

  • Catalyst Optimization : Use AlCl3_3 (10 mol%) in diphenyl ether at 180°C to enhance cyclization efficiency.
  • Microwave Assistance : Reduce reaction time from 12 hours to 35 minutes, improving yields from 50% to 70% .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for similar derivatives?

Variations (e.g., mp 210–212°C vs. 195–197°C for ethyl 7-substituted derivatives) may stem from polymorphism or residual solvents. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify polymorphic transitions, while 1H^1 \text{H}-NMR in DMSO-d6_6 detects solvent inclusion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

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